

Synthesis of N-ethyl-2,2-dimethylpropanamide: A Detailed Laboratory Protocol

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Compound of Interest

Compound Name: *N*-ethyl-2,2-dimethylpropanamide

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This document provides detailed application notes and protocols for the laboratory synthesis of **N-ethyl-2,2-dimethylpropanamide**, a secondary amide with potential applications in chemical and pharmaceutical research. Two primary synthetic routes are presented: the reaction of pivaloyl chloride with ethylamine, and the coupling of pivalic acid with ethylamine using a carbodiimide reagent.

Summary of Quantitative Data

Parameter	Value	Reference
Molecular Formula	C ₇ H ₁₅ NO	[1][2]
Molecular Weight	129.20 g/mol	[1][2][3]
Appearance	Expected to be a solid or oil	General chemical knowledge
Boiling Point	Not available	
Melting Point	Not available	
Typical Yield (from Acyl Chloride)	80-95%	General synthetic methodology
Typical Yield (from Carboxylic Acid)	70-90%	General synthetic methodology

Experimental Protocols

Two effective methods for the synthesis of **N-ethyl-2,2-dimethylpropanamide** are detailed below.

Protocol 1: Synthesis from Pivaloyl Chloride and Ethylamine

This method is a robust and generally high-yielding procedure for the formation of the amide bond. The reaction involves the nucleophilic acyl substitution of pivaloyl chloride with ethylamine. A base is used to neutralize the hydrochloric acid byproduct.

Materials and Reagents:

- Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
- Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF, or as a condensed gas)
- Triethylamine (Et_3N) or other suitable non-nucleophilic base
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel

- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylamine (1.0 equivalent) in anhydrous dichloromethane.
- Cool the stirred solution to 0 °C using an ice bath.
- Add triethylamine (1.1 equivalents) to the solution.
- In a separate dropping funnel, prepare a solution of pivaloyl chloride (1.0 equivalent) in anhydrous dichloromethane.
- Add the pivaloyl chloride solution dropwise to the cooled ethylamine solution over a period of 15-30 minutes. A white precipitate of triethylammonium chloride will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize the ammonium salt) and brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude **N-ethyl-2,2-dimethylpropanamide**.
- If necessary, the crude product can be purified by column chromatography on silica gel or by distillation.

Protocol 2: Synthesis from Pivalic Acid and Ethylamine using DCC Coupling

This alternative method avoids the use of an acyl chloride and directly couples the carboxylic acid with the amine using dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

Materials and Reagents:

- Pivalic acid (2,2-dimethylpropanoic acid)
- Ethylamine
- Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (DCM), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a round-bottom flask with a magnetic stir bar, dissolve pivalic acid (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add ethylamine (1.0 equivalent) to the solution.
- In a separate container, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

- Slowly add the DCC solution to the stirred mixture of pivalic acid and ethylamine. A white precipitate of dicyclohexylurea (DCU) will form.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, filter off the precipitated dicyclohexylurea.
- Wash the filtrate with dilute hydrochloric acid (to remove any unreacted amine) and then with saturated aqueous sodium bicarbonate solution (to remove any unreacted carboxylic acid).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Further purification can be achieved by column chromatography or distillation.

Characterization

The synthesized **N-ethyl-2,2-dimethylpropanamide** should be characterized to confirm its identity and purity.

- ¹H NMR Spectroscopy: Expected signals would include a triplet for the methyl group and a quartet for the methylene group of the ethyl substituent, a singlet for the tert-butyl group, and a broad singlet for the N-H proton.
- ¹³C NMR Spectroscopy: Characteristic signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the tert-butyl group are expected.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide C=O stretch is expected around 1630-1680 cm⁻¹.^{[4][5]} A band for the N-H stretch should be visible around 3300-3500 cm⁻¹.^{[5][6]} The N-H bend is typically observed in the 1550-1640 cm⁻¹ region.^[4]
- Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (129.20 g/mol) should be observed.

Visualizations

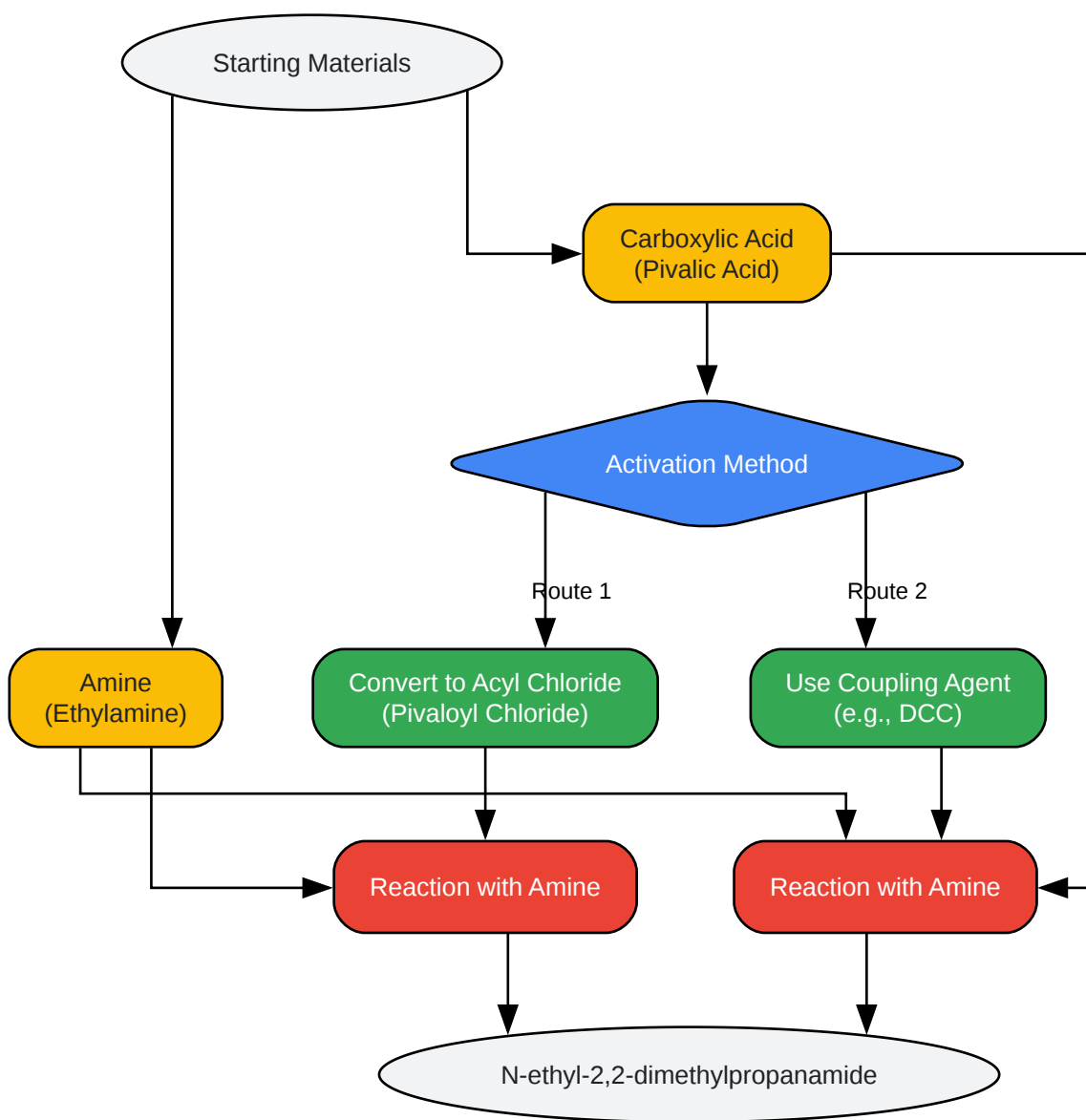
Experimental Workflow: Synthesis from Pivaloyl Chloride



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Caption: Workflow for the synthesis of **N-ethyl-2,2-dimethylpropanamide** from pivaloyl chloride.

Signaling Pathway: General Amide Synthesis Logic



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Caption: Logical relationship of the two main synthetic routes to **N**-ethyl-2,2-dimethylpropanamide.

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